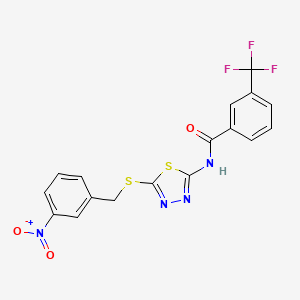

2-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

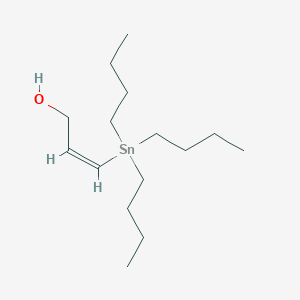

The compound “2-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide” is a complex organic molecule. It contains a pyridine ring and a thiophene ring, which are both aromatic heterocycles commonly found in many biologically active compounds .

Molecular Structure Analysis

The compound contains a pyridine ring and a thiophene ring, both of which are aromatic and contribute to the stability of the molecule . The presence of a methylthio group could potentially increase the lipophilicity of the compound, which might affect its biological activity.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a pyridine ring could potentially make the compound more polar and increase its solubility in water .Scientific Research Applications

Coordination Chemistry

Nicotinic acid and nicotinamide derivatives have been studied for their potential donor sites, which can bind to metals such as mercury(II), forming coordination compounds. These studies provide insights into the modes of metal-ligand bonding, which can be distinguished by spectroscopy, highlighting their relevance in developing polymeric structures through bidentate bridging ligands (Ahuja, Singh, & Rai, 1975).

Corrosion Inhibition

A class of nicotinamide derivatives has been synthesized and investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solutions. These derivatives show potential as mixed-type corrosion inhibitors, with their adsorption following the Langmuir isotherm model. This application is critical for protecting industrial infrastructure and reducing maintenance costs (Chakravarthy, Mohana, & Kumar, 2014).

Biochemical and Metabolic Studies

Research into nicotinamide derivatives also extends into biochemical and metabolic studies. For instance, the metabolism of nicotinamide in higher plants has been explored, showing its use for pyridine nucleotide synthesis and conversion into trigonelline and nicotinic acid glucosides. Such studies are essential for understanding plant metabolism and could inform agricultural practices (Matsui et al., 2007).

Insecticidal Activities

Nicotinic acid derivatives have been synthesized and evaluated for their insecticidal activities against various pests. The modification of nicotinic acid to create derivatives with side chains at specific positions can significantly affect their toxicity to insects, offering potential for developing new pest control agents (Deshmukh, Patil, & Shripanavar, 2012).

properties

IUPAC Name |

2-methylsulfanyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-22-17-14(4-2-6-19-17)16(21)20-10-12-8-13(11-18-9-12)15-5-3-7-23-15/h2-9,11H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVABWNWMCHBPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2677697.png)

![1-Butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2677699.png)

![5-(2-Chloroacetyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-sulfonamide](/img/structure/B2677700.png)

![6-(4-chlorophenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2677701.png)

![methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate](/img/structure/B2677703.png)

![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2677705.png)

![3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid](/img/structure/B2677707.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2677710.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2677713.png)